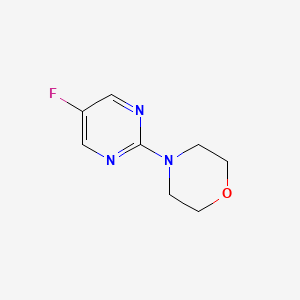

4-(5-Fluoropyrimidin-2-yl)morpholine

Descripción general

Descripción

“4-(5-Fluoropyrimidin-2-yl)morpholine” is a chemical compound with the CAS Number: 1865214-55-6 . It has a molecular weight of 183.19 and its IUPAC name is this compound . The compound is typically in an oil form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” is an oil .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

A study focused on the synthesis of some Mannich base derivatives, including 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide, showcased their potential antimicrobial and antifungal activities. These compounds, derived from morpholine frameworks, were tested against various bacterial and fungal strains, revealing significant activity, particularly against Streptococcus epidermidis. This suggests a promising application of morpholine derivatives in combating microbial infections (Idhayadhulla et al., 2014).

Synthesis and Characterization for Biological Activities

Another research effort detailed the synthesis, characterization, and biological activity screening of a morpholine derivative, specifically focusing on its antibacterial, antioxidant, anti-TB, anti-diabetic properties, and molecular docking studies for InhA protein. This compound showed remarkable anti-TB activity and superior antimicrobial efficacy, suggesting its utility in the development of new therapeutics for tuberculosis and other microbial infections (Mamatha S.V et al., 2019).

Neurokinin-1 Receptor Antagonism

Research into the neurokinin-1 (NK1) receptor antagonists identified a water-soluble compound effective both intravenously and orally. This compound, incorporating a morpholine structure, demonstrated high efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting the potential of morpholine derivatives in the development of treatments for these conditions (Harrison et al., 2001).

Fluoropyrimidine Resistance

A phase II study investigated gefitinib's ability to reverse fluoropyrimidine resistance in metastatic colorectal cancer. Although the study found no objective responses, it provided insights into the complexities of drug resistance mechanisms, underscoring the importance of continued research in this area (Stebbing et al., 2008).

Novel Synthetic Approaches

Explorations into novel synthetic methods for creating 4-fluoropyrimidine derivatives revealed an effective approach via heterocyclization, leading to compounds with potential for further pharmacological investigation. This research highlights the versatility of the morpholine and fluoropyrimidine frameworks in synthesizing new molecules with varied biological activities (Sedenkova et al., 2014).

Mecanismo De Acción

Fluoropyrimidines are a class of anticancer drugs . They are transformed into oral formulations to improve their anticancer activity and minimize their toxicity . They exert their antitumor effects through several mechanisms including inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks .

Morpholine is a common moiety in various pharmaceuticals. For example, Amorolfine, a morpholine antifungal drug, inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .

Propiedades

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGJOUCYVREUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

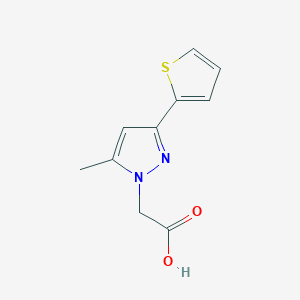

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1473922.png)

![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473923.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B1473927.png)

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1473928.png)